molecular formula C8H5F2N3O2 B2464811 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 1823843-51-1

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid

Cat. No. B2464811
CAS RN: 1823843-51-1
M. Wt: 213.144
InChI Key: AZZHVBZJJHJQRM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 1823843-51-1 . Its IUPAC name is 5-(difluoromethylene)-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid . The compound has a molecular weight of 213.14 .


Synthesis Analysis

The synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is regioselective, leading to 7-difluoromethylpyrazolo[1,5-a]pyrimidines in acetic acid, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,11H,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The reaction of this compound involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ of the dicarbonyl compounds . This reaction proceeds via an addition–elimination mechanism (aza-Michael type) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.14 . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives are synthesized for various research purposes. One study focused on the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, detailing its effective inhibition on cancer cell proliferation (Liu et al., 2016). Another research involved the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, exploring the structural versatility of these compounds (Drev et al., 2014).

Antimicrobial and Antitumor Activities

Various studies have highlighted the antimicrobial and antitumor potential of this compound derivatives. One such research synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity as RNA polymerase inhibitors, demonstrating significant antimicrobial potential (Abdallah & Elgemeie, 2022). Another study focused on the synthesis and anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their significance in drug design (Arias-Gómez et al., 2021).

Novel Synthesis Routes and Biological Applications

The exploration of new synthetic routes for these compounds is also a key area of research. Efficient access to 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was reported, demonstrating a methodology for preparing biologically active derivatives (Jismy et al., 2020). Another study detailed an efficient synthesis of new 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines, a process that allows for the creation of compounds of biological interest (Jismy et al., 2018).

Future Directions

Pyrazolo[1,5-a]pyrimidines are being extensively studied due to their diverse biological activity . Future research may focus on exploring the biological activities of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid and its derivatives, and developing more efficient and green synthetic methodologies .

Mechanism of Action

Target of Action

The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.

Result of Action

The inhibition of the PI3K δ enzyme by this compound can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .

properties

IUPAC Name

5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHVBZJJHJQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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